molecular formula C13H20N4O2 B1433612 (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide CAS No. 1808315-15-2

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide

Cat. No.: B1433612
CAS No.: 1808315-15-2
M. Wt: 264.32 g/mol
InChI Key: ZDVJJDJCVKXLQL-BXKDBHETSA-N
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Description

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an imidazole moiety, and a carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions.

    Formation of the Carboxamide Group: This is typically done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide: shares structural similarities with other piperidine and imidazole derivatives.

    Other Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid.

    Other Imidazole Derivatives: Compounds like 1-methylimidazole and 2-ethylimidazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(2R,3R)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-6-17-11(18)5-4-9(13(14)19)12(17)10-7-15-8-16(10)2/h7-9,12H,3-6H2,1-2H3,(H2,14,19)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJJDJCVKXLQL-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)N)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@H]([C@@H](CCC1=O)C(=O)N)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Reactant of Route 2
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Reactant of Route 3
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Reactant of Route 4
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Reactant of Route 5
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
Reactant of Route 6
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide

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